Stereochemical Configuration: (R)- vs. (S)-Enantiomer Differentiation
3-[(1R)-1-azidoethyl]-1-benzothiophene (CAS 1027709-79-0) possesses a defined atom stereocenter count of 1 in the (R)-configuration, as confirmed by its InChI Key (LYQZVEUFRFLSHW-SSDOTTSWSA-N) and SMILES notation indicating the [C@@H] stereodescriptor [1]. In contrast, the (S)-enantiomer (3-[(1S)-1-azidoethyl]-1-benzothiophene, CAS 1392234-26-2) shares the same molecular formula (C10H9N3S) and molecular weight (203.27 g/mol) but possesses the opposite stereochemical configuration, which is not captured by these scalar properties . While specific optical rotation values are not publicly reported for either enantiomer, the defined stereochemistry is a critical parameter for asymmetric synthesis and chiral recognition processes, where substitution with the incorrect enantiomer would lead to opposite stereochemical outcomes in downstream reactions.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Defined Atom Stereocenter Count: 1 (R-configuration); InChI Key: LYQZVEUFRFLSHW-SSDOTTSWSA-N |
| Comparator Or Baseline | 3-[(1S)-1-azidoethyl]-1-benzothiophene (CAS 1392234-26-2); Defined Atom Stereocenter Count: 1 (S-configuration); InChI Key differs at stereodescriptor |
| Quantified Difference | Enantiomeric relationship; no scalar difference in molecular weight or formula |
| Conditions | Structural identity confirmed by InChI Key and SMILES notation |
Why This Matters
Procurement of the correct enantiomer is essential for applications requiring stereochemical control, such as asymmetric catalysis or chiral drug synthesis, where the (R)- and (S)-enantiomers may exhibit distinct biological activities or reaction selectivities.
- [1] Kuujia. 3-(1R)-1-Azidoethyl-1-benzothiophene. CAS 1027709-79-0. Accessed April 2026. View Source
